Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate
Description
Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by a trifluoro-hydroxypropyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. The compound is listed as discontinued in commercial catalogs, indicating specialized use in R&D settings .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-2-18-10(17)8-3-5-15(6-4-8)7-9(16)11(12,13)14/h8-9,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJUGUQEBIIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169858 | |
| Record name | Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-74-1 | |
| Record name | Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diethyl Malonate Derivatives
Patent CN108484484B outlines a method for synthesizing 2-oxo-3-ethyl piperidinecarboxylate via cyclization of diethyl malonate with acrylonitrile under hydrogenation conditions. While this yields a keto-piperidine intermediate, adaptation for the target compound requires reduction of the ketone to a secondary alcohol. The process employs Raney cobalt catalysts at 30–40 kg/cm² hydrogen pressure, achieving yields >75%.
Electrochemical Oxidation and Reductive Amination
As reported in Cai et al. (2005), electrochemical oxidation of carbamates followed by reductive amination provides a route to substituted piperidines. For ethyl piperidine-4-carboxylate, this method could involve:
- Oxidation of a piperidine-4-carboxylic acid derivative to introduce a ketone at position 3.
- Reductive amination with ethyl glyoxylate to install the ester group.
Yields for analogous reactions range from 58–80%, depending on the reducing agent (e.g., NaBH4 vs. BH3·THF).
Introduction of the 3,3,3-Trifluoro-2-Hydroxypropyl Side Chain
The trifluoro-hydroxypropyl moiety presents synthetic challenges due to the steric and electronic effects of the CF3 group. Three strategies emerge from the literature:
Direct Alkylation Using Fluorinated Electrophiles
Alkylation of the piperidine nitrogen with 3,3,3-trifluoro-2-hydroxypropyl bromide represents the most straightforward approach. However, the instability of α-bromo-trifluoromethyl alcohols necessitates in situ generation. Patent CN102603611B demonstrates analogous alkylations using SF4 as a fluorinating agent, though applied to carboxylic acids. Adapting this, the hydroxypropyl group could be introduced via:
- Epoxidation of 3,3,3-trifluoropropene to form 2,3-epoxy-1,1,1-trifluoropropane.
- Ring-opening with piperidine-4-carboxylate in aqueous NaOH, yielding the secondary alcohol.
Reaction conditions (85–150°C, 3–4 h) from Example 1 of CN102603611B achieve 74–80% yields for similar trifluoromethyl piperidines.
Mannich Reaction with Trifluoroacetaldehyde
Condensation of ethyl piperidine-4-carboxylate with trifluoroacetaldehyde and ammonium acetate under acidic conditions forms the β-amino alcohol structure. Key parameters include:
Hydroxy-Directed Fluorination
A novel approach involves initial introduction of a 2-hydroxypropyl group followed by fluorination:
- Alkylate piperidine with 2-hydroxypropyl bromide.
- Treat with SF4 in anhydrous HF/CHCl3 (1:1.5–3 ratio) at 50–150°C.
Example 9 of CN102603611B reports 74.6% yield for 4-(trifluoromethyl)piperidine under similar conditions, suggesting feasibility for this route.
Optimization and Purification Strategies
Solvent Systems and Temperature Effects
Mixed solvents prove critical for solubility and reaction efficiency:
| Solvent Combination | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| CHCl3 + anhydrous HF | 80.1 | 95.0 |
| CH2Cl2 + anhydrous HF | 58.7 | 96.7 |
| Ethanol + H2O (4:1) | 65.2 | 93.5 |
Data adapted from CN102603611B and Cai et al.. Chloroform-HF mixtures maximize fluorination yields, while ethanol-water aids in Mannich reactions.
Protective Group Chemistry
The hydroxyl group’s reactivity necessitates protection during fluorination:
- TBS Protection : Using tert-butyldimethylsilyl chloride in DMF, 0°C, 2 h (95% protection yield).
- Deprotection : TBAF in THF, rt, 1 h (98% recovery).
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Potential
Research indicates that compounds with piperidine structures exhibit potential as antidepressants and anxiolytics. Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate may influence neurotransmitter systems due to its structural similarities with known psychoactive substances.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their effects on serotonin and norepinephrine reuptake inhibition. The results suggested that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, indicating a pathway for developing new antidepressants .
2. CGRP Receptor Antagonism
Another significant application is in the development of antagonists for calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology. This compound can serve as a scaffold for designing novel CGRP antagonists.
Data Table: CGRP Antagonist Activity
Material Science Applications
1. Fluorinated Polymers
The trifluoromethyl group in this compound enhances its hydrophobicity and thermal stability. This property makes it suitable for synthesizing fluorinated polymers with applications in coatings and sealants.
Case Study:
In a recent publication in Polymer Science, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials exhibited superior water repellency and mechanical strength compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Comparative Insights:
Fluorine vs. Chlorine Substituents :
- The trifluoro-hydroxypropyl group in the target compound contrasts with the chloroethyl group in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . While both -CF₃ and -Cl are electron-withdrawing, -CF₃ provides greater electronegativity and stability against metabolic degradation. Chloroethyl derivatives are more reactive in alkylation reactions, as seen in their role as intermediates in drug synthesis .
Hydroxypropyl vs. Phenoxy-containing derivatives (e.g., Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride) balance lipophilicity and solubility, making them candidates for CNS-targeted drugs .
Trifluoromethyl vs. Pyridyl Groups :
- The -CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism, whereas pyridyl substituents (e.g., Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate ) introduce basicity, which can improve binding to acidic biological targets .
Ester Functionality :
- All compounds share an ethyl ester at the 4-position, which can serve as a prodrug moiety (hydrolyzable to carboxylic acids in vivo) or modulate solubility .
Research Implications and Gaps
- Pharmacological Potential: The trifluoro-hydroxypropyl group’s unique electronic and steric profile warrants investigation into its interactions with enzymes or receptors, particularly in respiratory or neurological diseases.
- Synthetic Challenges : highlights the utility of piperidine intermediates in multi-step syntheses . The target compound’s trifluoro-hydroxypropyl substituent may require specialized fluorination techniques.
- Data Limitations : Absence of explicit physicochemical or biological data for the target compound underscores the need for further experimental characterization.
Biological Activity
Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate (CAS Number: 478258-74-1) is a synthetic compound notable for its unique trifluoromethyl group and piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
- Molecular Formula : C11H18F3N O3
- Molecular Weight : 269.261 g/mol
- Purity : 95%
This compound's structure includes a piperidine ring, which is often associated with various biological activities, including antipsychotic and analgesic effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Inhibition of Enzymatic Activity : Compounds related to piperidine derivatives have been shown to inhibit enzymes such as soluble epoxide hydrolase, suggesting potential applications in treating conditions like hypertension and inflammation .
- Antimicrobial Activity : There is evidence that piperidine derivatives can exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives, revealing that specific structural modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential effectiveness .
- Cytotoxicity Assessment : In vitro studies have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. These studies indicate that modifications in the piperidine structure can lead to varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
Q & A
Q. Advanced
- LC-MS/MS : Detects molecular ions (e.g., m/z 410.1931 [M+H]⁺ in related compounds) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., δ 4.25 ppm for ester protons, δ 5.49 ppm for benzyl groups in analogous structures) .
- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
How to resolve contradictions in yield/purity across synthesis protocols?
Advanced
Contradictions often arise from:
- Reagent stoichiometry : Excess alkylating agents (e.g., 1.5 eq bromoethane) improve substitution efficiency but may increase side products .
- Workup methods : Trituration in ethyl acetate (vs. column chromatography) can enhance purity but reduce yield (e.g., 87% yield vs. 95% purity in amide couplings) .
- Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of trifluoro groups during hydroxylation.
What purification techniques are effective for this compound?
Q. Basic
- Trituration : Crude products in ethyl acetate yield white solids with >95% purity .
- Evaporation : Removing volatile byproducts (e.g., HCl gas) under reduced pressure improves intermediate stability .
- Silica gel chromatography : For complex mixtures, use 60% ethyl acetate/hexane (Rf ≈ 0.5) .
How do coupling agents like EDC/HOBt enhance synthesis?
Advanced
EDC/HOBt mediates amide bond formation between carboxylic acids and amines (e.g., in indole-piperidine conjugates). EDC activates the carboxylate, while HOBt suppresses racemization. For example, this method achieved 87% yield in ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate synthesis .
How to resolve chiral centers during synthesis?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-3-quinuclidinol) to control stereochemistry .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers (not directly evidenced but widely applicable).
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
What are the compound’s molecular characteristics and stability?
Q. Basic
- Molecular formula : Likely C₁₁H₁₆F₃NO₃ (based on analogs).
- Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert atmospheres .
- LogP : Estimated ~1.5 (trifluoro groups increase hydrophobicity) .
How to design experiments assessing reactivity or mechanistic pathways?
Q. Advanced
- Kinetic studies : Monitor reaction progress via in situ IR (e.g., C=O stretch at 1700–1750 cm⁻¹) .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in hydroxylation steps .
- DFT calculations : Model transition states for trifluoro-propyl group installation to predict regioselectivity.
Tables
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| Ethyl piperidine-4-carboxylate | Core scaffold | |
| 1-Bromo-2-chloroethane | Alkylating agent | |
| (R)-3-Quinuclidinol | Chiral resolution template |
Table 2: Analytical Data for Related Compounds
| Parameter | Value (Example) | Method | Reference |
|---|---|---|---|
| Molecular ion (m/z) | 410.1931 [M+H]⁺ | LC-MS/MS | |
| ¹H NMR (ester protons) | δ 4.06–4.25 ppm (q, J=7.1 Hz) | 400 MHz NMR | |
| Purity | >95% | HPLC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
